Coniine hydrobromide

Description

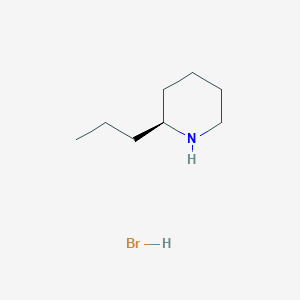

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2S)-2-propylpiperidine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N.BrH/c1-2-5-8-6-3-4-7-9-8;/h8-9H,2-7H2,1H3;1H/t8-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWMPAYPMHXMUAF-QRPNPIFTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CCCCN1.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@H]1CCCCN1.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

637-49-0 | |

| Record name | Piperidine, 2-propyl-, hydrobromide (1:1), (2S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=637-49-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Coniine hydrobromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000637490 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Coniine hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.261 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CONIINE HYDROBROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/92KKC0S28T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Natural Occurrence and Botanical Sources of Coniine Alkaloids

Stereoselective and Enantioselective Synthesis of Coniine and its Analogsnih.govresearchgate.netacs.orgcapes.gov.br

The synthesis of specific enantiomers of coniine is critical, as the (R)-(-) and (S)-(+) forms exhibit different biological activities. wikipedia.org Modern synthetic chemistry offers several powerful methods to achieve high levels of stereocontrol.

Indium-mediated Barbier-type reactions are highly effective for the stereoselective synthesis of chiral amines, which are precursors to alkaloids like coniine. researchgate.netcapes.gov.br This method is noted for its high functional group tolerance and the ability to be conducted in aqueous media. nih.govencyclopedia.pub The reaction typically involves the allylation of a chiral imine, such as an N-tert-butanesulfinyl imine, with an allyl halide in the presence of indium metal. researchgate.netbeilstein-journals.org

The diastereoselective allylation of (SS)-N-tert-butanesulfinyl imines using indium metal proceeds with high diastereoselectivity. beilstein-journals.org This key step establishes the stereocenter required for the synthesis of specific coniine enantiomers. Following the allylation, a sequence of reactions including cross-metathesis, reduction, and removal of the sulfinyl group leads to the target alkaloid. beilstein-journals.org This strategy has been successfully applied to the stereoselective synthesis of (R)-coniine. researchgate.net The use of chiral auxiliaries like phenylglycinol in indium-mediated allylations of aldimines also provides homoallylic amines with high diastereoselectivity. acs.org

The enantioselective synthesis of coniine and its analogs often involves intricate multistep pathways that rely on carefully designed substrates and key chemical transformations. researchgate.netresearchgate.net These routes combine various modern synthetic reactions to build the target molecule with precise stereochemical control.

Several key strategies are frequently incorporated into these pathways:

Ring-Closing Metathesis (RCM): This reaction is used to form the piperidine ring from a linear precursor. Syntheses of (+)-coniine have been achieved using RCM as a key step, starting from materials like butane-1,4-diol. researchgate.net

Asymmetric Hydrogenation: Chiral catalysts are used to hydrogenate a precursor molecule, establishing the desired stereochemistry. An efficient enantioselective synthesis of (+)-coniine was developed based on the asymmetric hydrogenation of a racemic δ-hydroxy ester using a chiral spiro iridium catalyst. sioc-journal.cn

Lithiation-Substitution Sequences: These sequences provide an efficient method for synthesizing 2-substituted and 2,6-disubstituted piperidines. This methodology has been demonstrated in the syntheses of (-)-coniine (B1195747) and other piperidine alkaloids. researchgate.net

Palladium-Catalyzed Reactions: Palladium catalysts are used for various transformations, including 1,3-chirality transfer reactions that can convert a single enantiomer of an allyl alcohol into the corresponding (S)- or (R)-enantiomer of coniine stereospecifically. wikipedia.org

A representative multi-step synthesis might involve an initial asymmetric reaction to set a stereocenter (e.g., Maruoka asymmetric allylation), followed by chain elongation, RCM to form the piperidine ring, and final modifications to yield the target alkaloid. researchgate.net

| Strategy | Key Reaction | Starting Material Example | Outcome | Reference |

|---|---|---|---|---|

| Reductive Photocyclization | Photocyclization of a chiral dienamide | Acyclic chiral dienamide | Enantiopure (+)-coniceine, a precursor to coniine | researchgate.net |

| Indium-Mediated Allylation | Barbier-type allylation of an N-tert-butanesulfinyl imine | (S)-(N-tert-butanesulfinyl) imine | Highly diastereoselective formation of a homoallylic amine intermediate for (R)-coniine | researchgate.net |

| Asymmetric Hydrogenation | Kinetic resolution via hydrogenation with a chiral iridium catalyst | Racemic ethyl 5-hydroxyoctanoate | Enantioselective synthesis of (+)-coniine | sioc-journal.cn |

| Ring-Closing Metathesis | Maruoka asymmetric allylation followed by RCM | Butane-1,4-diol | Stereoselective synthesis of (+)-coniine | researchgate.net |

Chemical Derivatization and Structural Modification of Coniine Hydrobromide for Research Purposeswikipedia.orgresearchgate.net

Chemical derivatization of coniine is performed for several research purposes, including the preparation of stable crystalline salts for handling and analysis, the creation of analogs for structure-activity relationship (SAR) studies, and the modification of physicochemical properties for specific analytical techniques. wikipedia.orgnih.gov

Coniine itself is an oil at room temperature, but it forms crystalline salts that are more stable and easier to handle. wikipedia.org The hydrobromide and hydrochloride salts are common examples. wikipedia.orgchemistry-chemists.com The properties of these and other derivatives have been well-characterized.

| Derivative | Form | Melting Point (°C) | Reference |

|---|---|---|---|

| This compound | Needles | 211 | wikipedia.org |

| Coniine Hydrochloride | Rhombs | 220 | wikipedia.org |

| D-acid Tartrate | Rhombic crystals | 54 | wikipedia.org |

| Platinichloride | Orange-yellow crystals | 175 | wikipedia.org |

| Aurichloride | Crystals | 77 | wikipedia.org |

| Picrate | Small yellow needles | 75 | wikipedia.org |

| 2,4-dinitrobenzoyl-derivate | - | 139.0–139.5 | wikipedia.org |

| 3,5-dinitrobenzoyl-derivate | - | 108–109 | wikipedia.org |

For advanced analytical research, such as mass spectrometry imaging (MSI), on-tissue derivatization is a powerful technique. Coniine and other hemlock alkaloids are volatile and difficult to analyze directly via MALDI-MSI. nih.gov To overcome this, an on-tissue derivatization method using coniferyl aldehyde has been developed. nih.govnih.gov This reaction targets the secondary amine of coniine, forming a less volatile and more easily ionizable product, which allows for the detailed mapping of its distribution within plant tissues. nih.gov

Exploration of Novel Synthetic Routes to 2-Substituted Piperidinesresearchgate.netbeilstein-journals.org

The 2-substituted piperidine scaffold is a core structural feature of coniine and numerous other alkaloids and pharmaceuticals. nih.govresearchgate.net Consequently, the development of new and efficient synthetic routes to this motif is an active area of research. researchgate.netnih.gov

Novel strategies often focus on efficiency, stereocontrol, and substrate scope. Some prominent modern approaches include:

Organometallic Addition/Intramolecular Reductive Amination: A dual strategy involves the addition of a Grignard reagent to either a carbohydrate-derived aldehyde or a nitrone. This is followed by an efficient ring-closure via reductive amination to yield 2-substituted trihydroxypiperidines. rsc.org This method demonstrates how the choice of electrophile can influence the diastereochemical outcome. rsc.org

Asymmetric Hydrogenation of Pyridinium (B92312) Salts: Iridium-catalyzed asymmetric hydrogenation of substituted N-benzylpyridinium salts provides a direct route to enantioenriched α-aryl and α-heteroaryl piperidines with high enantioselectivity. researchgate.net Similarly, rhodium-catalyzed reductive transamination of pyridinium salts can produce a variety of chiral piperidines. researchgate.net

Aza-Heck Cyclizations: Palladium(0) systems modified with specific phosphoramidate (B1195095) ligands can promote highly enantioselective aza-Heck cyclizations of alkenyl N-(tosyloxy)carbamates to form piperidine structures. researchgate.net

Hydrogen Borrowing Annulation: Iridium(III) catalysts enable a [5 + 1] annulation method where two new C-N bonds are formed through a cascade of oxidation, amination, and reduction steps, leading to stereoselective synthesis of substituted piperidines. nih.gov

Continuous Flow Reactions: A practical continuous flow reaction of N-(tert-butylsulfinyl)-bromoimine with Grignard reagents allows for the rapid synthesis of enantioenriched α-substituted piperidines with high diastereoselectivity. organic-chemistry.org

These advanced methods represent the forefront of organic synthesis, providing powerful tools for accessing the 2-substituted piperidine core with high levels of control and efficiency, paving the way for further research into coniine analogs and other related compounds. researchgate.netnih.gov

Elucidation of Coniine Biosynthetic Pathways

Polyketide Pathway Origin of Coniine Alkaloids

The foundational framework of coniine is assembled through the polyketide pathway, a common route in plants for the synthesis of a diverse array of secondary metabolites. nih.gov This process involves the sequential condensation of small carboxylic acid units to build a larger carbon chain.

The biosynthesis of coniine commences with specific starter and extender units. mdpi.comresearchgate.net The starter unit is butyryl-CoA, which is elongated by the addition of two molecules of malonyl-CoA. mdpi.comwikipedia.orgnih.gov This process, catalyzed by a polyketide synthase, forms the initial carbon backbone of the alkaloid. mdpi.comresearchgate.net This mechanism was confirmed through in vitro experiments, which demonstrated that the enzyme responsible for initiating coniine biosynthesis kinetically favors butyryl-CoA as the starting molecule. nih.gov

A key enzyme in the initiation of coniine biosynthesis is a Type III polyketide synthase (PKS) identified as Conium polyketide synthase 5 (CPKS5). nih.govresearchgate.net Type III PKSs are known for their role in producing a wide variety of plant secondary metabolites. nih.govmdpi.com CPKS5, specifically, is responsible for catalyzing the condensation of one butyryl-CoA molecule with two malonyl-CoA molecules to create the initial triketide product. researchgate.net Research has shown that CPKS5 is expressed in the stem, flower, and developing fruit of the poison hemlock plant (Conium maculatum), tissues known to contain γ-coniceine. researchgate.net In vitro assays confirmed that CPKS5 has a preference for butyryl-CoA as a starter unit over other potential substrates like acetyl-CoA, hexanoyl-CoA, and octanoyl-CoA. mdpi.com

Role of Butyryl-CoA and Malonyl-CoA Building Blocks

Key Enzymatic and Non-Enzymatic Steps in Biosynthesis

Following the initial polyketide chain formation, a series of crucial transformations occur to yield the final coniine molecule. These steps involve both enzyme-catalyzed reactions and a spontaneous chemical rearrangement.

The nitrogen atom is introduced into the molecule through a transamination reaction. mdpi.comresearchgate.net This step is catalyzed by the enzyme L-alanine:5-keto-octanal aminotransferase (AAT). mdpi.comwikipedia.org This enzyme facilitates the transfer of an amino group from L-alanine to 5-keto-octanal. mdpi.comresearchgate.net This reaction is unidirectional and results in the formation of what is presumed to be 5-oxooctylamine. wikipedia.orgscholars.direct The AAT enzyme has two isozymes, A and B, with isozyme B, located in the chloroplasts, being suggested as the primary transaminase responsible for alkaloid formation. mdpi.com

NADPH-Dependent γ-Coniceine Reductase Activity

The terminal step in the biosynthesis of coniine involves the reduction of the cyclic imine γ-coniceine. nih.govwikipedia.org This critical reaction is catalyzed by the enzyme γ-coniceine reductase (CR), which utilizes nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) as a cofactor. nih.govresearchgate.net The enzyme facilitates the conversion of γ-coniceine to coniine, a process that is stoichiometrically preferred in the plant. diff.org This enzyme has been isolated from the metabolically active leaves and unripe fruits of poison hemlock (Conium maculatum), where coniine is a major alkaloid. nih.gov

The reduction of γ-coniceine is a crucial step, as γ-coniceine itself is the precursor to other hemlock alkaloids. diff.org The interconversion between γ-coniceine and coniine suggests an oxidation-reduction system within the plant, with γ-coniceine reductase playing a key role. diff.org While the enzyme primarily catalyzes the reduction of γ-coniceine, the reverse reaction can also occur. diff.org

Research has confirmed the polyketide origin of coniine, starting with butyryl-CoA and two malonyl-CoA units. nih.govresearchgate.net Following a series of reactions including transamination and non-enzymatic cyclization to form γ-coniceine, the final reduction is carried out by the NADPH-dependent γ-coniceine reductase. nih.govwikipedia.orgresearchgate.net Although the enzyme's role is established, the amino acid sequence for γ-coniceine reductase remains an exception among many imine reductases and is not yet fully known. taylorandfrancis.com

The enzymatic reaction can be summarized as follows:

γ-Coniceine + NADPH + H⁺ ⇌ Coniine + NADP⁺

This reaction underscores the importance of NADPH-dependent γ-coniceine reductase in the final determination of coniine levels in Conium maculatum.

Molecular Mechanisms of Action and Receptor Interactions

Coniine Hydrobromide as a Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Modulator

Coniine acts as a modulator of nAChRs, which are involved in a wide array of physiological processes, including muscle contraction and cognitive functions. nih.govmdpi.com The compound is recognized as a nicotinic acetylcholine receptor antagonist, leading to the inhibition of the nervous system. nih.gov This interaction forms the basis of its toxicological profile, which manifests as a disruption of the central and peripheral nervous systems. wikipedia.orgnih.gov

Coniine exerts its effects by binding to nAChRs, thereby blocking or diminishing the response of muscles to acetylcholine. nih.gov This binding occurs at the nicotinic receptors of neuromuscular cells, effectively preventing the endogenous neurotransmitter, acetylcholine, from activating the receptor. nih.gov This competitive antagonism at the neuromuscular junction leads to a state of flaccid paralysis, as the muscles are unable to respond to nerve signals. wikipedia.orgbionity.com The mechanism involves the depolarization of the post-synaptic membrane, and because coniine remains bound, the nerve cell stays depolarized and becomes inactivated. wikipedia.org This action is similar to that of depolarizing neuromuscular blockers like succinylcholine. wikipedia.org

Coniine's influence extends to the modulation of synaptic transmission. nih.gov Synaptic transmission is the process by which signaling molecules called neurotransmitters are released by a neuron to activate the receptors of another neuron. frontiersin.org Coniine has been shown to inhibit nicotinic receptor-mediated nitrergic and noradrenergic transmitter responses. nih.govresearchgate.net This indicates that coniine can modulate the release of other neurotransmitters, thereby affecting various signaling pathways within the nervous system. nih.govresearchgate.net Specifically, it inhibits the presynaptic nAChR-mediated release of noradrenaline and nitric oxide. yok.gov.tr

Competitive Inhibition of Acetylcholine Binding

Enantiomeric Stereoselectivity in nAChR Interactions

Coniine possesses a stereocenter, resulting in two enantiomers: (S)-(+)-coniine and (R)-(-)-coniine. wikipedia.org Research has demonstrated that these stereoisomers exhibit different potencies and activities at nAChRs, a phenomenon known as stereoselectivity. nih.gov

Studies have revealed that the enantiomers of coniine display varying affinities and efficacies for different nAChR subtypes. For instance, at human fetal nicotinic neuromuscular receptors expressed in TE-671 cells, the order of potency is (-)-coniine (B1195747) > (+/-)-coniine > (+)-coniine. This indicates that the (-)-enantiomer is more potent at this particular receptor subtype. Conversely, in SH-SY5Y cells, which predominantly express autonomic nAChRs, the rank order of potency is (-)-coniine > (+)-coniine > (+/-)-coniine. The (R)-(-)-enantiomer is generally considered the more biologically active and toxic of the two. wikipedia.orgrsc.org The difference in pharmacological potency between the enantiomers can be an order of magnitude. rsc.org

Interactive Table: Relative Potencies of Coniine Stereoisomers on nAChR Subtypes

| Cell Line | Predominant nAChR Subtype | Rank Order of Potency | Reference |

| TE-671 | Human Fetal Nicotinic Neuromuscular | (-)-coniine > (±)-coniine > (+)-coniine | |

| SH-SY5Y | Autonomic | (-)-coniine > (+)-coniine > (±)-coniine |

Presynaptic and Postsynaptic Receptor Modulation Studies

Research has specifically investigated coniine's role at presynaptic nicotinic receptors. nih.govresearchgate.net These studies have demonstrated that coniine exerts inhibitory effects on nicotinic receptor-mediated neurotransmitter responses. nih.govresearchgate.net For example, in the rat anococcygeus muscle, coniine inhibits both nitrergic and noradrenergic responses that are mediated by presynaptic nAChRs. researchgate.netyok.gov.tr This inhibition of neurotransmitter release contributes to its complex mechanism of action beyond simple postsynaptic blockade. nih.govresearchgate.net

Interactive Table: Inhibitory Effects of Coniine on Neurotransmitter Release

| Tissue | Neurotransmitter System | Effect | IC50 (-log M) | Reference |

| Rat Anococcygeus Muscle | Nitrergic | Inhibition | 3.79 ± 0.11 | nih.govresearchgate.net |

| Rat Anococcygeus Muscle | Noradrenergic | Inhibition | 4.57 ± 0.12 | nih.govresearchgate.net |

| Guinea-Pig Atrium | Noradrenergic | Inhibition | 4.47 ± 0.12 | nih.govresearchgate.net |

Comparative Receptor Binding Affinities and Their Mechanistic Implications

This compound exerts its physiological effects primarily through its interaction with nicotinic acetylcholine receptors (nAChRs). wikipedia.orgnih.gov These receptors, which are ligand-gated ion channels, are crucial for synaptic transmission in both the central and peripheral nervous systems. scholarpedia.orgzenodo.org The binding of an agonist, such as the endogenous neurotransmitter acetylcholine (ACh), to nAChRs triggers a conformational change that opens an ion channel, leading to membrane depolarization and subsequent cellular responses. scholarpedia.org Coniine acts as an agonist at these receptors, mimicking the action of ACh. zenodo.orgcabidigitallibrary.org However, its prolonged binding leads to a state of persistent depolarization, which ultimately results in the inactivation of the receptor and a neuromuscular blockade. wikipedia.org This mechanism is responsible for the characteristic flaccid paralysis observed in coniine toxicity. wikipedia.org

The interaction of coniine with nAChRs is stereoselective, with the (R)-(-)-enantiomer being more biologically active than the (S)-(+)-enantiomer. wikipedia.org This difference in potency is attributed to the stereochemical interaction between the enantiomers and the ligand-binding site of the receptor. cabidigitallibrary.org The binding site of nAChRs is located at the interface between two of the five receptor subunits and is formed by six loops, designated A through F. frontiersin.orgwikipedia.org The specificity and affinity of ligands are determined by the amino acid composition of these loops, which varies among different nAChR subtypes. scholarpedia.orgfrontiersin.org

Research has demonstrated that coniine exhibits different binding affinities for various nAChR subtypes, which has significant mechanistic implications. For instance, studies comparing the binding of coniine to nAChRs from different species and tissues have revealed variations in its inhibitory concentration (IC50), which is the concentration of an inhibitor required to block 50% of a biological response.

Table 1: Comparative IC50 Values of Coniine at Nicotinic Acetylcholine Receptors

| Receptor Source | IC50 (µM) |

|---|---|

| Rat Diaphragm (Muscle) | 314 nih.gov |

| Chick Leg Muscle | 70 nih.gov |

| Maternal Rat Brain (Neuronal) | 1100 nih.gov |

| Fetal Rat Brain (Neuronal) | 820 nih.gov |

These findings suggest that the susceptibility of a species to coniine-induced effects may be partly explained by the differences in the apparent affinity of coniine for their nAChRs. nih.gov The higher affinity of coniine for chick muscle and brain nAChRs compared to rat receptors correlates with the greater susceptibility of chick embryos to the teratogenic effects of coniine. nih.gov

Furthermore, the potency of coniine and its related alkaloids can be compared to understand their relative toxicities. For example, γ-coniceine, a biosynthetic precursor to coniine, has been shown to be a more potent agonist than the enantiomers of N-methylconiine. researchgate.net This difference in potency is reflected in their lethal doses in mouse bioassays.

Table 2: Comparative Lethality of Coniine-Related Alkaloids in Mice

| Compound | Lethal Dose (mg/kg) |

|---|---|

| γ-coniceine | 4.4 researchgate.net |

| (-)-N-methylconiine | 16.1 researchgate.net |

| (±)-N-methylconiine | 17.8 researchgate.net |

The rank order of potency of these alkaloids on cells expressing human fetal muscle-type nAChRs is γ-coniceine > (-)-N-methylconiine > (±)-N-methylconiine > (+)-N-methylconiine. researchgate.net This correlates with their relative toxicities observed in vivo.

Coniine also demonstrates inhibitory effects on presynaptic nAChRs, which modulate the release of other neurotransmitters. nih.gov Studies on rat anococcygeus muscle have shown that coniine can inhibit both nitrergic and noradrenergic responses mediated by presynaptic nicotinic receptors. nih.gov

Mechanistic Insights from Toxicological Research with Coniine Alkaloids

Investigating the Basis of Neuromuscular Junction Dysregulation

Coniine and its related piperidine (B6355638) alkaloids exert their primary toxic effect by disrupting neurotransmission at the neuromuscular junction. The fundamental mechanism involves the interaction of these alkaloids with nicotinic acetylcholine (B1216132) receptors (nAChRs), which are crucial for muscle contraction. Coniine acts as a potent agonist at these receptors, binding to them in a manner similar to the endogenous neurotransmitter, acetylcholine. mdpi.com

The binding of coniine to the nAChR on the post-synaptic membrane initially triggers a wave of depolarization, leading to muscle stimulation and fasciculations. psu.edu However, unlike acetylcholine, which is rapidly broken down by acetylcholinesterase to terminate the signal, coniine is not efficiently degraded. usda.gov This persistence at the receptor site prevents the membrane from repolarizing, resulting in a state of continuous depolarization. This prolonged state ultimately leads to the inactivation of voltage-gated sodium channels and renders the neuromuscular junction unresponsive to further nerve impulses, a condition known as a depolarizing neuromuscular blockade. researchgate.net The resulting paralysis is flaccid and typically ascends, affecting the lower limbs first. researchgate.net Research has shown that coniine alkaloids can affect both postsynaptic receptors on the muscle fiber and presynaptic nAChRs that modulate neurotransmitter release. researchgate.net Death from acute poisoning typically occurs due to respiratory paralysis as the muscles of the diaphragm and intercostals become paralyzed. mdpi.com

Insights into Toxicodynamic Principles through Alkaloid Structural Comparisons

The toxicity of Conium maculatum is not due to a single compound but a family of structurally related piperidine alkaloids, each with differing potencies. Toxicodynamic research comparing these alkaloids provides significant insight into their structure-activity relationships. The primary alkaloids of toxicological significance are coniine, γ-coniceine, and N-methylconiine. nih.gov

Research indicates that γ-coniceine, the biosynthetic precursor to coniine, is a more potent and toxic agonist than coniine itself. psu.edutheaic.org Further comparisons reveal that the toxicity of these alkaloids is highly dependent on their specific chemical structure, including the degree of saturation in the piperidine ring and the nature of substitutions. psu.edunih.gov

A critical aspect of coniine's toxicodynamics is its stereoselectivity. Coniine possesses a chiral center, existing as (R)-(-) and (S)-(+) enantiomers. mdpi.com In vitro studies using TE-671 cells, which express human fetal muscle-type nAChRs, have demonstrated a clear rank order of potency: the (R)-(-)-coniine enantiomer is a more potent agonist than the racemic mixture, which in turn is more potent than the (S)-(+)-coniine enantiomer. usda.govnih.gov This stereospecificity observed at the receptor level translates directly to in vivo toxicity. A mouse bioassay established that the (R)-(-)-enantiomer is the most lethal form, followed by the racemic mixture, with the (S)-(+)-enantiomer being the least toxic. nih.govnih.gov This direct correlation underscores that the interaction with the nAChR is a highly stereospecific process. researchgate.net

Table 1: Comparative Acute Toxicity of Coniine and Related Alkaloids in Mice This interactive table provides the median lethal dose (LD50) values for various Conium alkaloids administered to mice, highlighting differences in toxicity based on chemical structure and stereochemistry.

| Compound | Enantiomer | LD50 (mg/kg) | 95% Confidence Interval |

|---|---|---|---|

| γ-Coniceine | N/A | 4.4 nih.gov | N/A |

| Coniine | (R)-(-) | 7.0 nih.govnih.gov | 5.7 - 8.6 |

| (±)-Racemic | 7.7 nih.govnih.gov | 6.5 - 9.1 | |

| (S)-(+) | 12.1 nih.govnih.gov | 10.3 - 14.2 | |

| N-methylconiine | (R)-(-) | 16.1 nih.gov | 13.9 - 18.6 |

| (±)-Racemic | 17.8 nih.gov | 15.5 - 20.4 | |

| (S)-(+) | 19.2 nih.gov | 16.9 - 21.8 |

Analysis of Cross-Species Susceptibility Variations in Animal Models

Significant variations in susceptibility to coniine's toxic and teratogenic effects have been observed across different animal species. In terms of acute toxicity, livestock species show a range of sensitivities. Experimental administration of pure coniine revealed that cows are the most susceptible, requiring a dose of 3.3 mg/kg to induce severe poisoning, followed by mares at 15.5 mg/kg, and sheep being the least susceptible at 44.0 mg/kg. cabidigitallibrary.org

The variation is even more pronounced regarding coniine-induced teratogenicity. While maternal ingestion of coniine is known to cause congenital defects such as arthrogryposis (joint contractures) in livestock including cattle, goats, pigs, and sheep, the same effects are not seen in common laboratory models like rats and mice. nih.govnih.govymaws.com Rabbits have been shown to be only weakly susceptible. nih.govnih.gov In contrast, the chick embryo has proven to be a reliable and reproducible animal model for studying coniine-induced arthrogryposis, as it develops characteristic limb and digit malformations upon exposure. nih.gov These marked differences between species have prompted research into the underlying toxicokinetic and toxicodynamic factors responsible.

One hypothesis for the observed cross-species variation in susceptibility is differences in the metabolic handling of coniine. The liver is the primary site of metabolism for such alkaloids. xiahepublishing.com To investigate this, a comparative in vitro study was conducted using liver microsomes—fragments of the endoplasmic reticulum that contain key metabolic enzymes like the cytochrome P450 system. mdpi.com The study compared coniine biotransformation in microsomes from the livers of rats, a species not susceptible to coniine-induced teratogenesis, and chicks, a highly susceptible species. nih.gov The results of this research showed no significant differences in the rate or pathways of coniine metabolism between the rat and chick liver microsomes. nih.gov This finding suggests that differential hepatic biotransformation is not the primary reason for the stark contrast in teratogenic susceptibility between these two species. nih.gov

With metabolic differences appearing unlikely to be the cause, research has focused on the toxicodynamic interactions at the target site, the nicotinic acetylcholine receptor (nAChR). Studies comparing susceptible and non-susceptible species have revealed significant differences in both the affinity of these receptors for coniine and potentially their density. nih.gov

A key study used radioligand binding assays to measure the concentration of coniine required to inhibit the binding of specific markers by 50% (IC50), a measure of receptor affinity. nih.gov The results showed that the affinity of coniine for nAChRs at the neuromuscular junction was substantially higher in the susceptible chick model (IC50 = 70 µM) compared to the non-susceptible rat model (IC50 = 314 µM). nih.gov A similar pattern was observed for neuronal nAChRs in the brain, with chick brain receptors (IC50 = 270 µM) showing a much higher affinity for coniine than fetal rat brain receptors (IC50 = 820 µM). nih.gov These findings strongly suggest that the higher sensitivity of nAChRs in chicks to coniine's effects is a major factor in their susceptibility. The variation may be due to differences in the subunit composition of the nAChR pentamers between species, which alters the structure of the binding site. nih.govmdpi.com

Table 2: Comparative Affinity (IC50) of Coniine for Nicotinic Receptors in Susceptible (Chick) vs. Non-Susceptible (Rat) Species This interactive table displays the half-maximal inhibitory concentration (IC50) of coniine at nicotinic acetylcholine receptors from different tissues in chicks and rats, illustrating the higher receptor affinity in the more susceptible species.

| Species | Tissue/Receptor Type | Susceptibility to Teratogenesis | IC50 of Coniine (µM) |

|---|---|---|---|

| Chick | Thigh Muscle (Neuromuscular nAChR) | High | 70 nih.gov |

| Rat | Diaphragm (Neuromuscular nAChR) | Low/None | 314 nih.gov |

| Chick | Brain (Neuronal nAChR) | High | 270 nih.gov |

| Rat | Fetal Brain (Neuronal nAChR) | Low/None | 820 nih.gov |

| Rat | Maternal Brain (Neuronal nAChR) | Low/None | 1100 nih.gov |

Differential Hepatic Biotransformation in Vitro

Research into Developmental Biochemical Pathways in Animal Models

The teratogenic effects of coniine, such as multiple congenital contractures (arthrogryposis), cleft palate, and spinal curvature, are not caused by a direct mutagenic or cytotoxic effect on developing cells. psu.edunih.gov Instead, research in various animal models has established that the underlying mechanism is a biochemical disruption of fetal activity. The proposed mechanism of action is that coniine crosses the placenta and binds to fetal nAChRs, specifically the fetal muscle-type receptor which has a (α1)₂β1γδ subunit composition. researchgate.netymaws.com

This interaction leads to a persistent neuromuscular blockade, which in turn causes a profound and prolonged reduction in fetal movement during critical periods of gestation. researchgate.netymaws.com Normal limb and palate development requires active fetal movement to ensure proper formation and positioning of skeletal structures. The absence of this movement, induced by the biochemical antagonism at the nAChR, leads to the observed deformities. nih.gov This hypothesis has been supported by direct experimental evidence. nih.govymaws.com For instance, ultrasound studies in pregnant goats and chick embryos administered coniine have documented a significant and dose-dependent decrease in fetal movement, which correlated with the severity of the resulting birth defects. nih.govymaws.com Therefore, the primary developmental biochemical pathway disrupted by coniine is the acetylcholine-mediated signaling at the fetal neuromuscular junction, with the resulting immobilization being the direct cause of the congenital malformations. researchgate.netnih.gov

Advanced Analytical Methodologies for Coniine Hydrobromide Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the analysis of coniine hydrobromide, enabling the separation of the analyte from complex mixtures and its subsequent quantification. The choice of technique often depends on the sample matrix, the required sensitivity, and the analytical objective.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile compounds like coniine. In this method, the sample is vaporized and separated based on the compound's boiling point and affinity for the stationary phase within the GC column. The separated components then enter the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio, providing both qualitative and quantitative information.

GC-MS offers high sensitivity and specificity, making it particularly useful in forensic toxicology. For instance, in postmortem investigations, GC-MS has been successfully employed to detect and quantify coniine in biological samples such as blood and gastric contents. nih.gov The use of selected-ion monitoring (SIM) in GC-MS can further enhance sensitivity for quantitative analysis, allowing for the detection of coniine at low concentrations. nih.gov

Key Research Findings from GC-MS Analysis:

Successful detection and quantification of coniine in postmortem blood and gastric samples. nih.gov

Full-scan GC-MS can be used for initial screening of coniine in biological matrices. nih.gov

| Parameter | Typical Conditions | Reference |

|---|---|---|

| Column | Capillary column (e.g., DB-5ms) | nih.gov |

| Carrier Gas | Helium | nih.gov |

| Ionization Mode | Electron Impact (EI) | gcwgandhinagar.com |

| Detection Mode | Full Scan or Selected Ion Monitoring (SIM) | nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) and its more advanced form, Tandem Mass Spectrometry (LC-MS/MS), are indispensable for the analysis of non-volatile or thermally labile compounds, including the salt form, this compound. In LC, the separation occurs in a liquid mobile phase, making it suitable for a broader range of compounds than GC.

LC-MS/MS provides an additional layer of specificity and sensitivity by subjecting the ions from the first mass spectrometer to fragmentation and analyzing the resulting product ions in a second mass spectrometer. This technique is highly effective for confirming the presence of coniine and quantifying it with great accuracy, especially in complex biological samples. nih.gov

Key Research Findings from LC-MS/MS Analysis:

Confirmed the presence of coniine in subclavian blood samples. nih.gov

Provided semi-quantitative data for coniine concentrations in postmortem cases. nih.gov

High-Performance Liquid Chromatography (HPLC) with Diverse Detectors (UV/VIS, CAD, ELSD)

High-Performance Liquid Chromatography (HPLC) is a versatile technique that can be coupled with various detectors for the analysis of coniine. While mass spectrometry detectors are common, other detectors offer specific advantages.

UV/VIS Detectors: Ultraviolet-Visible (UV/VIS) detectors measure the absorbance of the analyte at a specific wavelength. While coniine itself has a weak chromophore, derivatization techniques can be employed to enhance its detectability.

Charged Aerosol Detectors (CAD): CAD is a universal detector that provides a response proportional to the mass of the non-volatile analyte, regardless of its chemical structure. This makes it a valuable tool for quantifying compounds that lack a strong UV chromophore.

Evaporative Light Scattering Detectors (ELSD): Similar to CAD, ELSD is a universal detector that is not dependent on the optical properties of the analyte. It nebulizes the eluent, evaporates the solvent, and measures the light scattered by the remaining analyte particles.

These HPLC methods, often used in pharmaceutical and quality control settings, provide robust and reliable quantification of this compound.

Spectroscopic Techniques for Structural Elucidation and Analysis

Spectroscopic techniques are fundamental for determining the molecular structure of coniine and its hydrobromide salt. These methods provide detailed information about the arrangement of atoms and functional groups within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

For coniine, NMR spectroscopy can confirm the presence of the piperidine (B6355638) ring and the propyl side chain, as well as their relative stereochemistry. egyankosh.ac.in The chemical shifts, coupling constants, and integration of the signals in the NMR spectrum are all critical pieces of data for structural confirmation.

Key Structural Information from NMR:

Confirms the piperidine ring structure.

Identifies the propyl substituent and its point of attachment.

Provides information on the stereochemistry of the molecule.

| Proton | Chemical Shift (ppm) | Multiplicity | Reference |

|---|---|---|---|

| CH₂ (propyl) | ~1.2-1.4 | m | egyankosh.ac.in |

| CH₃ (propyl) | ~0.9 | t | egyankosh.ac.in |

| Ring Protons | ~1.5-2.8 | m | egyankosh.ac.in |

| NH | Variable | br s | egyankosh.ac.in |

Vibrational Spectroscopy (IR, Raman)

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. These techniques measure the vibrational frequencies of chemical bonds.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the presence of specific functional groups. In the case of coniine, the N-H stretching vibration of the secondary amine in the piperidine ring would be a characteristic feature in the IR spectrum. The C-H stretching and bending vibrations of the alkyl groups would also be prominent.

Raman Spectroscopy: Raman spectroscopy is a complementary technique to IR spectroscopy. It can also provide information about the vibrational modes of the molecule and is particularly useful for analyzing symmetric vibrations and skeletal structures.

Mass Spectrometry Imaging for Spatial Distribution Analysis

Mass Spectrometry Imaging (MSI) is a powerful analytical technique that visualizes the spatial distribution of molecules directly within biological tissues. researchgate.net However, the analysis of coniine and related hemlock alkaloids presents a significant challenge due to their chemical nature. These compounds are characterized by low molecular weight and high volatility. nih.govacs.orgnih.gov This volatility impedes their direct analysis by methods such as Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI), as the compounds tend to delocalize on the sample surface, even when using an atmospheric pressure ion source. nih.govacs.org This delocalization prevents an accurate determination of their specific locations within the plant's tissues. acs.org To overcome this analytical hurdle, specialized on-tissue derivatization methods have been developed. acs.orgacs.org

On-Tissue Derivatization Strategies for Volatile Alkaloids

On-tissue chemical derivatization is a crucial strategy that reduces the volatility of analytes, making them suitable for MSI analysis. iastate.edunih.gov This method involves applying a chemical reagent directly onto the tissue section to react with the target molecules, in this case, the volatile alkaloids. researchgate.net The reaction forms a new, less volatile product that can be precisely localized with MALDI-MSI. acs.orgiastate.edu

For the analysis of secondary amine alkaloids like coniine in Conium maculatum (poison hemlock), coniferyl aldehyde has been identified as a highly effective derivatizing agent. nih.govacs.orgresearcher.life The aldehyde group of coniferyl aldehyde reacts with the secondary amine of coniine to form a more stable and less volatile iminium ion. nih.govacs.org This reaction allows for the successful imaging of coniine and other related alkaloids, revealing their discrete distribution patterns within various plant tissues, including fruits, stems, and leaves. nih.govacs.org The success of this technique suggests it could be transferable for the analysis of other small and/or volatile alkaloids in different plant species. nih.govacs.org

| Derivatizing Agent | Target Analyte Class | Target Functional Group | Purpose | Reference |

|---|---|---|---|---|

| Coniferyl aldehyde | Volatile secondary alkaloids (e.g., coniine) | Secondary amine | To reduce volatility and prevent delocalization during MALDI-MSI analysis. | nih.govacs.orgacs.org |

| 4-Chlorocinnamaldehyde | Secondary alkaloids | Secondary amine | Tested as an alternative agent for derivatization. | acs.org |

Detection of Undescribed Alkaloids and Structural Variants

A significant outcome of applying advanced on-tissue derivatization and MALDI-MSI techniques is the ability to discover previously unidentified compounds within complex biological matrices. acs.orgnih.gov During the analysis of C. maculatum fruits, researchers detected an intense signal at a mass-to-charge ratio (m/z) of 140.1435. nih.govacs.org This signal corresponds to a compound with the proposed molecular formula C₉H₁₈N. nih.govacs.org

Further investigation through direct infusion mass spectrometry and fragmentation analysis revealed that this compound is a piperidine alkaloid, structurally similar to coniine and γ-coniceine. nih.govacs.org Interestingly, the signal for this potential new alkaloid was observed in both derivatized and underivatized tissues, which suggests the compound may not possess a primary or secondary amine group amenable to reaction with coniferyl aldehyde. nih.govacs.org This finding highlights the capability of MSI not only to map the distribution of known alkaloids but also to uncover novel structural variants, providing new avenues for natural product research. acs.org Additionally, the technique allowed for the differentiation and localization of other alkaloids, such as N,N-dimethylconiine, by comparing derivatized and underivatized tissues. nih.govacs.org

| Parameter | Finding | Method of Detection | Reference |

|---|---|---|---|

| Mass-to-Charge Ratio (m/z) | 140.1435 | MALDI-MSI | nih.govacs.org |

| Proposed Molecular Formula | C₉H₁₈N | MALDI-MSI | nih.govacs.org |

| Putative Classification | Piperidine alkaloid | Direct infusion MS/MS fragmentation analysis | nih.govacs.org |

| Key Observation | Detected in both derivatized and underivatized fruit tissue, suggesting a lack of a primary or secondary amine. | Comparative MALDI-MSI | nih.govacs.org |

Research on Coniine Alkaloid Derivatives and Analogs

Structure-Activity Relationship Studies of Substituted Piperidines

The piperidine (B6355638) ring is a common scaffold in many biologically active compounds, and understanding how substituents on this ring influence activity is crucial. mdpi.com Research in this area aims to correlate specific structural features of substituted piperidines with their pharmacological effects.

Studies have shown that the nature and position of substituents on the piperidine ring are critical determinants of biological activity. nih.gov For instance, the length and branching of the alkyl side-chain at the 2-position of the piperidine ring, as seen in coniine, significantly impact its potency and selectivity for nAChRs. researchgate.net Modifications to this side chain can alter the compound's binding affinity and functional activity at these receptors.

Furthermore, the stereochemistry of the molecule plays a vital role. The two enantiomers of coniine, (S)-(+)-coniine and (R)-(−)-coniine, exhibit different biological activities, with the (R)-enantiomer generally being the more potent and toxic of the two. researchgate.netwikipedia.org This highlights the importance of the three-dimensional arrangement of atoms in the interaction with biological targets.

Research has also explored the introduction of various functional groups onto the piperidine ring. For example, the synthesis and evaluation of piperidine-substituted quinolones have been investigated for their potential as gonadotropin-releasing hormone (GnRH) antagonists. nih.gov These studies revealed that small substituents at the 6-position of the piperidine ring were well-tolerated for GnRH binding potency. nih.gov In another study, a series of sulfonamides bearing a piperidine nucleus were synthesized and evaluated for their enzyme inhibition activity, which could be relevant for conditions like Alzheimer's disease. researchgate.net The findings indicated that N-ethyl substitution on the sulfonamide linkage tended to decrease the inhibitory potential. researchgate.net

These structure-activity relationship (SAR) studies are essential for designing new piperidine-based compounds with desired pharmacological profiles, potentially leading to the development of new therapeutic agents.

Investigation of Conmaculatin and Other Hemlock Alkaloids for Biological Activities

Conium maculatum (poison hemlock) produces a variety of piperidine alkaloids in addition to coniine. wikipedia.org These include N-methylconiine, conhydrine, pseudoconhydrine, and γ-coniceine. wikipedia.org γ-Coniceine is notable as the biosynthetic precursor to the other hemlock alkaloids. wikipedia.org The relative concentrations of these alkaloids can vary depending on the plant's age and environmental conditions. tpcj.org

A novel volatile alkaloid, 2-pentylpiperidine, named conmaculatin, was identified from Conium maculatum. tpcj.orgresearchgate.net Research has shown that conmaculatin exhibits strong peripheral and central antinociceptive (pain-relieving) activity in mice. tpcj.orgresearchgate.net This effect was observed within a narrow dose range. tpcj.orgresearchgate.net The alkaloidal fraction of the aerial parts of Conium maculatum, which contains these various alkaloids, has demonstrated significant anti-inflammatory and antinociceptive effects in animal studies. tpcj.orgresearchgate.net

The biological investigation of these other hemlock alkaloids is important for several reasons. Firstly, it provides a more complete understanding of the toxicology of poison hemlock. Secondly, these naturally occurring analogs of coniine serve as lead compounds for the development of new drugs. For example, the antinociceptive properties of conmaculatin suggest that it could be a starting point for the design of new pain medications. researchgate.net

Table of Hemlock Alkaloids and Their Observed Activities

| Alkaloid | Chemical Formula | Molecular Weight ( g/mol ) | Observed Biological Activity |

| Coniine | C₈H₁₇N | 127.23 | nAChR antagonist, neurotoxin nih.govmdpi.com |

| γ-Coniceine | C₈H₁₅N | 125.21 | Biosynthetic precursor to other hemlock alkaloids, neurotoxin wikipedia.orgmdpi.com |

| Conmaculatin | C₁₀H₂₁N | 155.28 | Antinociceptive (peripheral and central) tpcj.orgresearchgate.net |

| N-Methylconiine | C₉H₁₉N | 141.25 | Neurotoxin wikipedia.org |

| Conhydrine | C₈H₁₇NO | 143.23 | Neurotoxin wikipedia.org |

| Pseudoconhydrine | C₈H₁₇NO | 143.23 | Neurotoxin wikipedia.org |

Synthesis and Characterization of Novel Coniine-Related Compounds

The synthesis of coniine was a landmark achievement in organic chemistry, as it was the first alkaloid to be synthesized. wikipedia.orgmdpi.com Since then, numerous synthetic routes to coniine and its analogs have been developed. researchgate.net These synthetic efforts are driven by the need to produce these compounds in a controlled manner for biological testing and to create novel structures that are not found in nature.

Modern synthetic methods allow for the stereoselective synthesis of coniine, meaning that a specific enantiomer can be produced. wikipedia.org This is crucial for studying the differential biological activities of the (S) and (R) forms of the molecule. Various synthetic strategies have been employed, including those based on the modification of existing six-membered nitrogen heterocycles and those that construct the piperidine ring from acyclic precursors. mdpi.com

The synthesis and characterization of novel coniine-related compounds are an active area of research. For example, scientists have synthesized dihydropinidine, a piperidine alkaloid found in some conifer species, and found it to have high antifeedant activity against the pine weevil. The synthesis of (+)-pinidinone and (+)-monomorine, which are cis-2,6-disubstituted piperidines, has also been achieved through novel asymmetric routes. acs.org

The characterization of these newly synthesized compounds involves a range of analytical techniques, including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, to confirm their chemical structure and purity. Once characterized, these novel compounds are then subjected to biological screening to determine their pharmacological properties. This ongoing cycle of synthesis, characterization, and biological evaluation is fundamental to the discovery of new and potentially useful coniine-related compounds.

Q & A

Q. What bioanalytical methods validate this compound’s pharmacokinetic parameters in cross-species studies?

- Methodological Answer : Employ physiologically based pharmacokinetic (PBPK) modeling, integrating in vitro metabolic data (microsomal stability, CYP450 inhibition) and in vivo plasma concentration-time profiles. Use non-compartmental analysis (NCA) for AUC, Cₘₐₓ, and t₁/₂ calculations. Cross-validate with allometric scaling for interspecies extrapolation .

Ethical and Methodological Considerations

Q. How should ethical concerns about this compound’s use in human tissue studies be addressed?

- Methodological Answer : For ex vivo human tissue research, obtain informed consent via institutional review boards (IRB) and adhere to HIPAA protocols. Use de-identified samples and anonymize data. Justify necessity in the research proposal, emphasizing minimal risk and alignment with Helsinki Declaration principles .

Q. What frameworks guide literature reviews on this compound’s historical toxicological data?

- Methodological Answer : Apply PRISMA guidelines for systematic reviews. Use databases like SciFinder and Web of Science with keywords (e.g., “coniine alkaloid toxicity,” “nAChR inhibition”). Critically appraise sources using PICO (Population, Intervention, Comparison, Outcome) to filter irrelevant studies .

Q. How can hypothesis-driven research on this compound’s therapeutic potential be structured?

- Methodological Answer : Formulate hypotheses using FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For example: “this compound derivatives with reduced toxicity retain nAChR antagonism, offering leads for neuromuscular disorder therapeutics.” Test via SAR studies and preclinical efficacy models .

Q. What steps ensure reproducibility in this compound-related experiments?

- Methodological Answer : Document all protocols in supplementary materials, including raw data and instrument settings (e.g., NMR shim values). Use open-source software (e.g., MNova, OpenChrom) for data analysis. Share samples via academic repositories (e.g., Addgene for plasmids) and adhere to FAIR data principles .

Q. How should researchers handle contradictory findings in this compound’s metabolic pathways?

- Methodological Answer : Perform kinetic studies (e.g., Michaelis-Menten plots) to compare enzyme affinities across species. Use isotopic labeling (¹⁴C-coniine) to trace metabolites in hepatocyte incubations. Publish negative results transparently to avoid publication bias .

Cross-Disciplinary and Emerging Topics

Q. What computational tools predict this compound’s interactions with novel protein targets?

Q. How can structural analogs of this compound be rationally designed to mitigate toxicity?

- Methodological Answer : Apply bioisosteric replacement (e.g., substituting the piperidine ring with azetidine) and evaluate toxicity via high-content screening (HCS) in neuronal cultures. Use ADMET predictors (e.g., SwissADME) to prioritize candidates with favorable pharmacokinetics .

Q. What longitudinal study designs evaluate this compound’s chronic exposure effects?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.